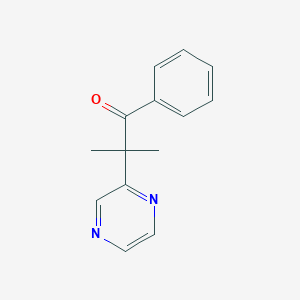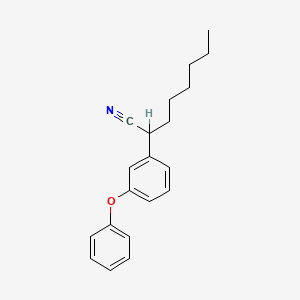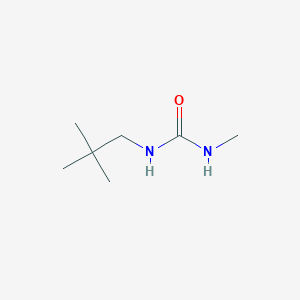![molecular formula C13H18O2 B14318602 4,10,10-Trimethylbicyclo[5.2.1]dec-3-ene-2,6-dione CAS No. 111931-41-0](/img/no-structure.png)
4,10,10-Trimethylbicyclo[5.2.1]dec-3-ene-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,10,10-Trimethylbicyclo[521]dec-3-ene-2,6-dione is a bicyclic organic compound with a unique structure that includes two fused rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,10,10-Trimethylbicyclo[5.2.1]dec-3-ene-2,6-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
化学反应分析
Types of Reactions
4,10,10-Trimethylbicyclo[5.2.1]dec-3-ene-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学研究应用
4,10,10-Trimethylbicyclo[5.2.1]dec-3-ene-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding enzyme-substrate interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism by which 4,10,10-Trimethylbicyclo[5.2.1]dec-3-ene-2,6-dione exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2,5-dione: This compound has a similar bicyclic structure but differs in the arrangement of the rings and functional groups.
(1S)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene: Another bicyclic compound with a different ring system and functional groups.
Uniqueness
4,10,10-Trimethylbicyclo[5.2.1]dec-3-ene-2,6-dione stands out due to its specific ring structure and the presence of three methyl groups, which influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
| 111931-41-0 | |
分子式 |
C13H18O2 |
分子量 |
206.28 g/mol |
IUPAC 名称 |
4,10,10-trimethylbicyclo[5.2.1]dec-3-ene-2,6-dione |
InChI |
InChI=1S/C13H18O2/c1-8-6-11(14)9-4-5-10(12(15)7-8)13(9,2)3/h6,9-10H,4-5,7H2,1-3H3 |
InChI 键 |
ZJNJRGAONGJISE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)C2CCC(C2(C)C)C(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[(4-Nitrophenyl)methoxy]-4,5-dioxo-3-(phenylsulfanyl)pentanoate](/img/structure/B14318573.png)
![8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14318577.png)
![Methyl 4-[(6-methylideneoct-7-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14318581.png)


